molecular formula C9H15N3 B1400035 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1480316-34-4

2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No. B1400035
CAS RN: 1480316-34-4
M. Wt: 165.24 g/mol
InChI Key: LVZWIAPBWHFMOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 primary aromatic amine, and 1 Pyrazole .


Physical And Chemical Properties Analysis

The molecular weight of 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is 165.24 . The InChI code is 1S/C9H15N3/c1-6(2)12-9(10)7-4-3-5-8(7)11-12/h6H,3-5,10H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles through intramolecular nitrilimine cycloaddition to alkynes, demonstrating the versatility of this chemical structure in synthetic chemistry (Winters, Teleha, & Sui, 2014).
  • Another research focused on creating novel pyranosides as precursors for C-nucleoside analogues, utilizing derivatives of similar compounds, showcasing their utility in developing nucleoside analogues (Ruiz, Martinez, Michalik, Reinke, Suarez, & Peseke, 2004).

Medicinal Chemistry Applications

  • A study on the discovery and synthesis of medicinally important novel pyrazoles indicates the potential of these compounds in drug discovery, especially their roles in novel drug efficacy determinations (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
  • Research on base-dependent selectivity of an SNAr reaction involving similar compounds highlights their potential in developing selective chemical reactions for drug synthesis (Chan, Cox, Jones, & Tomasi, 2010).

Material Science and Organic Synthesis

  • The convergent synthesis of a dual antagonist using similar pyrazole structures underlines their importance in the development of complex organic molecules (LiangJimmy, Deng, & Mani, 2011).
  • Studies on the acylation of amines and pyrazole demonstrate the utility of these compounds in producing new amides and 1-acylpyrazole, relevant in organic synthesis and material science (Арутюнян, Акопян, Акопян, Геворгян, & Паносян, 2013).

Safety and Hazards

The safety information and hazards associated with 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine are not available in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)12-9(10)7-4-3-5-8(7)11-12/h6H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZWIAPBWHFMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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